1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2OS2. This compound features a pyrimidinium core substituted with thiophene groups, making it a unique structure in the realm of heterocyclic chemistry .
Preparation Methods
The synthesis of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide typically involves the reaction of thiophene derivatives with pyrimidine precursors under specific conditions. One common synthetic route includes the condensation of 2-thiophenecarboxaldehyde with ethyl acetoacetate, followed by cyclization and bromination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide involves its interaction with specific molecular targets. The thiophene groups may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiophene-substituted pyrimidines and pyrimidinium salts. For example:
3-Benzyl-1-(2-oxo-2-thiophen-2-yl-ethyl)-3H-benzoimidazol-1-ium bromide: This compound shares a similar thiophene substitution but differs in the core structure.
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Another thiophene-substituted compound, but with a chromenone core.
The uniqueness of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide lies in its specific substitution pattern and the presence of the pyrimidinium core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646062-65-9 |
---|---|
Molecular Formula |
C14H11BrN2OS2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-thiophen-2-yl-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C14H11N2OS2.BrH/c17-12(14-4-2-8-19-14)9-16-6-5-11(15-10-16)13-3-1-7-18-13;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
NIMYVVGKRPLPHE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.